Hexahydrocurcumin
Description
Overview of Hexahydrocurcumin as a Curcumin (B1669340) Metabolite and Natural Product
This compound (HHC) is a principal and hydrogenated metabolite of curcumin, the bioactive polyphenol found in turmeric (Curcuma longa) nih.govresearchgate.netacs.org. In the body, particularly after intravenous or intraperitoneal administration, curcumin undergoes metabolic reduction to form several derivatives, with this compound and tetrahydrocurcumin (B193312) being two of the main resulting compounds found in body fluids nih.govspandidos-publications.com. This metabolic process also occurs in the liver and other tissues, leading to the formation of other metabolites like octahydrocurcumin (B1589496) and dihydrocurcumin (B1670591) nih.govpnas.org. The metabolic pathway involves the reduction of double bonds in the curcumin structure pnas.org. Specifically, curcumin can be metabolized to dihydrocurcumin, then to tetrahydrocurcumin, and subsequently to this compound and octahydrocurcumin pnas.org. While primarily known as a metabolite, HHC has also been reported to be present in the plant Zingiber officinale (ginger) nih.gov. It can also be synthesized from curcumin through a process called catalytic hydrogenation nih.gov.
Structurally, HHC shares the same phenolic groups as its parent compound, curcumin, which suggests it may possess similar biological and pharmacological activities acs.org. However, the absence of olefinic double bonds in its structure gives HHC greater stability, particularly at a neutral pH of 7.4, compared to curcumin acs.org.
Significance of this compound in Scientific Inquiry
The scientific interest in this compound stems from its potential as a therapeutic agent, with research indicating it possesses a range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and cardiovascular protective effects nih.govresearchgate.net. Some studies suggest that HHC's bioactivity is comparable to or even surpasses that of curcumin nih.govacs.org. Its enhanced stability compared to curcumin makes it a promising candidate for further investigation and potential drug development acs.org.
A significant area of research focuses on HHC's potent antioxidant and anti-inflammatory activities nih.govresearchgate.net. These properties are crucial in addressing conditions linked to oxidative stress and chronic inflammation nih.gov. For instance, HHC has demonstrated the ability to modulate pathways related to oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (NRF2), which boosts antioxidant defenses, and by inhibiting the production of pro-inflammatory cytokines nih.govresearchgate.net. This has led to investigations into its potential for treating degenerative diseases, such as those affecting the retinal pigment epithelium nih.govresearchgate.net.
Furthermore, preclinical studies have explored HHC's role in mitigating vascular remodeling and endothelial dysfunction by reducing the expression of certain proteins like transforming growth factor β (TGF-β1) and matrix metalloproteinase-9 (MMP-9) nih.govresearchgate.net. Despite these promising findings, research on the pharmacokinetics and bioanalysis of HHC remains limited, highlighting a critical area for future studies nih.govacs.org.
Comparative Academic Perspectives on this compound versus Curcumin
Academic research has drawn several comparisons between this compound and its parent compound, curcumin, focusing on their stability, bioavailability, and biological activities.
Stability and Bioavailability: A key distinction lies in their chemical stability. HHC, lacking the olefinic double bonds present in curcumin, exhibits superior stability, especially at a physiological pH of 7.4 acs.org. Curcumin is known for its poor bioavailability due to factors like low water solubility, rapid metabolism, and quick elimination from the body spandidos-publications.commdpi.com. While HHC also has low water solubility, its enhanced stability is a significant advantage nih.govmdpi.com. The poor absorption of curcumin in the gastrointestinal tract is a well-documented issue that researchers have sought to overcome, in part by studying its more stable metabolites like HHC nih.govwjgnet.com.
Antioxidant Activity: Multiple studies have indicated that HHC and other hydrogenated derivatives of curcumin possess stronger antioxidant properties than curcumin itself mdpi.comresearchgate.netjst.go.jp. In various assays, including DPPH radical scavenging and lipid peroxidation inhibition, HHC has demonstrated superior or comparable antioxidant activity researchgate.netresearchgate.netjst.go.jp. For example, in a study using an AAPH-induced linoleic oxidation model, the stoichiometric number of peroxyl radicals that could be trapped per molecule of HHC was 3.8, compared to 2.7 for curcumin researchgate.netjst.go.jp.
Other Biological Activities: While HHC often shows enhanced antioxidant effects, the comparison of other biological activities is more nuanced. For instance, some research suggests that HHC has a reduced ability to inhibit COX-2 expression compared to curcumin nih.gov. However, other studies have shown that HHC can effectively inhibit the proliferation of human colon cancer cells, particularly when combined with chemotherapeutic agents like 5-fluorouracil (B62378), by down-regulating COX-2 expression acs.orgnih.gov. In contrast, one study on melanogenesis found that while curcumin inhibited melanin (B1238610) synthesis, its hydrogenated metabolites, including HHC, actually stimulated it, suggesting that the heptadiene moiety in curcumin is critical for its anti-melanogenic activity mdpi.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16,22,24-25H,3-4,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAHICAPUYTWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415731 | |
| Record name | Hexahydrocurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36062-05-2 | |
| Record name | Hexahydrocurcumin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36062-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexahydrocurcumin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexahydrocurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Heptanone, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | HEXAHYDROCURCUMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNL5XJ2BA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Methodologies for Hexahydrocurcumin Synthesis and Isolation in Research Settings
Chemical Synthesis Approaches for Hexahydrocurcumin
Chemical synthesis provides a direct route to obtain this compound, primarily through the reduction of curcumin (B1669340) or its analogues.
Catalytic Hydrogenation of Curcumin
Catalytic hydrogenation is a widely utilized method for the production of this compound from curcumin. nih.govmdpi.com This process involves the reduction of the double bonds in the heptadienedione chain of the curcumin molecule. mdpi.comnih.gov The reaction is typically carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C). nih.govgoogle.com
For instance, one method involves dissolving curcuminoids in a solvent like ethyl acetate (B1210297) and then adding a Pd/C catalyst. The mixture is then subjected to hydrogenation under pressure, leading to the reduction of curcumin to its hydrogenated derivatives, including this compound. google.com The process can yield a mixture of tetrahydrocurcumin (B193312), this compound, and octahydrocurcumin (B1589496). mdpi.comgoogle.com The stability of this compound is notably greater than that of curcumin at a physiological pH of 7.4. nih.govmdpi.com
Table 1: Products of Catalytic Hydrogenation of Curcumin
| Starting Material | Major Products | Reference |
|---|---|---|
| Curcumin | Tetrahydrocurcumin, this compound, Octahydrocurcumin | mdpi.com |
| Curcumin | 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one (this compound), 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol (Octahydrocurcumin) | dntb.gov.uaresearchgate.netnih.gov |
Preparation from Curcumin Analogues
This compound can also be synthesized from analogues of curcumin. Research has shown that the hydrogenation of curcumin yields three primary compounds: 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione (a tetrahydrocurcumin analogue), 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one (this compound), and 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol (octahydrocurcumin). dntb.gov.uaresearchgate.netnih.gov
Bioconversion and Microbial Production of this compound
Bioconversion methods, leveraging microorganisms and their enzymes, offer an alternative and often stereoselective route to produce this compound.
Enzymatic Reduction Pathways
The metabolic transformation of curcumin in biological systems involves enzymatic reduction. In both humans and rats, curcumin is metabolized through bioreduction to tetrahydrocurcumin, this compound, and hexahydrocurcuminol. aacrjournals.org The liver plays a primary role in this process, where alcohol dehydrogenase is one of the enzymes implicated in the reduction of curcumin to this compound. nih.govaacrjournals.org
Several microorganisms have been identified that can convert curcumin into its reduced metabolites. For example, Escherichia coli possesses an NADPH-dependent curcumin/dihydrocurcumin (B1670591) reductase that can metabolize curcumin to dihydrocurcumin and subsequently to tetrahydrocurcumin. mdpi.com Fungal species such as Schizophyllum and Debaromyces have been shown to convert curcumin into metabolites including tetrahydrocurcumin and this compound. journaljabb.com Similarly, the fungus Beauveria bassiana can transform a curcumin analogue into this compound. dntb.gov.uaresearchgate.netnih.gov Rhizopus chinensis has also been found to produce this compound from curcumin. researchgate.net
Isolation from Biological Matrices
Following bioconversion, this compound must be isolated and purified from the complex biological matrix. A common procedure involves incubating the microorganism with the substrate (e.g., curcumin or tetrahydrocurcumin) under specific conditions. For instance, a this compound-producing bacterium isolated from human feces was incubated with tetrahydrocurcumin in a GAM medium under anaerobic conditions. jst.go.jp
The extraction process typically involves using an organic solvent like ethyl acetate. jst.go.jp Further purification can be achieved through techniques such as thin-layer chromatography (TLC) and preparative high-performance liquid chromatography (HPLC). jst.go.jp In one study, this purification process yielded 10.0 mg (13.4%) of this compound. jst.go.jp
Optically Active this compound Production via Human Intestinal Bacteria
A significant finding in the field is the production of optically active this compound by human intestinal bacteria. A specific bacterium, identified with over 99% similarity to Enterococcus avium, was isolated from human feces. jst.go.jpjst.go.jpumn.edunih.gov This bacterium, designated 2a1-2b, was capable of producing optically active 5R-hexahydrocurcumin from tetrahydrocurcumin, but not directly from curcumin. jst.go.jpjst.go.jpumn.edunih.gov
The produced 5R-hexahydrocurcumin exhibited a high enantiomeric excess of over 95%. jst.go.jpjst.go.jpumn.edu The optical rotation of the bacterially produced this compound was measured as [α]D25 = -13.6° (c 0.1, CHCl3), confirming its levorotatory nature and supporting the 5R configuration. jst.go.jp This discovery suggests that the human intestine is a significant site for the production of optically active this compound. jst.go.jpjst.go.jp
Table 2: Microbial Production of this compound
| Microorganism | Substrate | Product(s) | Key Findings | Reference |
|---|---|---|---|---|
| Enterococcus avium strain 2a1-2b | Tetrahydrocurcumin | 5R-Hexahydrocurcumin | Produces optically active HHC with >95% e.e. | jst.go.jpjst.go.jpumn.edunih.gov |
| Beauveria bassiana ATCC 7159 | 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione | This compound | Sole metabolite produced from the curcumin analogue. | dntb.gov.uaresearchgate.netnih.gov |
| Rhizopus oryzae ATCC 11145 | Curcumin | Tetrahydrocurcumin analogue, this compound, Octahydrocurcumin | Bioconversion of curcumin to its reduced forms. | dntb.gov.uaresearchgate.netnih.gov |
| Schizophyllum and Debaromyces species | Curcumin | Tetrahydrocurcumin, this compound, Vanillin | Fungal conversion of curcumin to various metabolites. | journaljabb.com |
| Rhizopus chinensis IFFI 03043 | Curcumin | Curcumin 4′-O-β-d-glucoside, this compound | Efficient conversion to glucosides and this compound. | researchgate.net |
Identification of Producing Bacterial Strains
The biotransformation of curcumin and its derivatives by microorganisms, particularly those residing in the human gut, is a significant area of research. Several bacterial strains have been identified for their capacity to produce this compound (HHC).
Notably, a bacterium designated as 2a1-2b, isolated from human feces, has been identified as a producer of HHC. jst.go.jp Through 16S ribosomal DNA (rDNA) sequence analysis, this bacterium showed over 99% similarity to Enterococcus avium ATCC14025T. jst.go.jpjst.go.jp This strain can convert tetrahydrocurcumin (THC) into HHC. jst.go.jp
Another study successfully isolated two novel bacterial strains from human stool samples, Clostridium butyricum UMA_cur1 and Escherichia coli UMA_cur2, which are capable of metabolizing curcumin. nih.gov While both strains could produce dihydro-curcumin (DHC) and THC, E. coli UMA_cur2 was also found to generate HHC and octahydro-curcumin (OHC). nih.gov This was a noteworthy discovery as it was the first time a single strain was identified to perform these sequential hydrogenations. nih.gov Interestingly, the typical gene associated with curcumin conversion, YncB, was absent in C. butyricum UMA_cur1, suggesting an alternative metabolic pathway. nih.gov
Research has also explored the use of various other microorganisms for the biotransformation of curcumin. For instance, the fungus Alternaria alternata has been shown to convert curcumin into HHC, among other metabolites. researchgate.net Similarly, the endophytic fungus CL-Bel-5F, isolated from Curcuma longa L., can transform curcumin into its hexahydro-analogue. longdom.org The yeast strain Pichia kudriavzevii has also been identified as a producer of both hexa- and tetrahydrocurcumin from curcumin. longdom.org Fungal biotransformation has also been observed with Beauveria bassiana and Rhizopus oryzae, which can produce HHC from curcumin. researchgate.net
The identification of these microbial strains opens avenues for understanding the metabolic pathways involved in the production of HHC and for potentially harnessing these organisms for biotechnological synthesis.
Table 1: Bacterial and Fungal Strains Identified for this compound Production
| Strain Name | Source | Precursor | Product(s) |
| Enterococcus avium (strain 2a1-2b) | Human feces | Tetrahydrocurcumin | 5R-Hexahydrocurcumin |
| Escherichia coli UMA_cur2 | Human stool | Curcumin | Dihydro-curcumin, Tetrahydrocurcumin, this compound, Octahydrocurcumin |
| Clostridium butyricum UMA_cur1 | Human stool | Curcumin | Dihydro-curcumin, Tetrahydrocurcumin |
| Alternaria alternata | Not specified | Curcumin | This compound, Demethoxyoctahydrocurcumin, Octahydrocurcumin |
| Pichia anomala | Human feces | Curcumin | This compound, Octahydrocurcumin |
| Endophytic fungus CL-Bel-5F | Curcuma longa L. | Curcumin | This compound |
| Pichia kudriavzevii | Not specified | Curcumin | This compound, Tetrahydrocurcumin |
| Beauveria bassiana ATCC 7159 | Not specified | Tetrahydrocurcumin | This compound |
| Rhizopus oryzae ATCC 11145 | Not specified | Curcumin | Tetrahydrocurcumin, this compound, Octahydrocurcumin |
Enantiomeric Excess and Stereospecificity in Biosynthesis
The biosynthesis of this compound (HHC) by certain microorganisms exhibits a high degree of stereospecificity, leading to the production of a specific enantiomer in excess. jst.go.jp An enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other. unacademy.comlibretexts.org
A prime example of this stereospecificity is the biotransformation of tetrahydrocurcumin (THC) by the human intestinal bacterium Enterococcus avium (strain 2a1-2b). jst.go.jp This bacterium asymmetrically reduces one of the carbonyl groups of THC to produce optically active 5R-hexahydrocurcumin. jst.go.jp The enantiomeric excess for this conversion was determined to be greater than 95%, as analyzed by high-performance liquid chromatography (HPLC) using a chiral column (CHIRALPAK-IF3). jst.go.jp The levorotary power of the produced HHC further confirmed the 5R stereochemistry. jst.go.jp
This high stereoselectivity is significant because the biological activities of different enantiomers can vary. The production of a specific enantiomer, such as 5R-HHC, by gut microbiota suggests a specific enzymatic pathway is responsible for the reduction. jst.go.jpjst.go.jp In contrast, the HHC isolated from ginger has shown a different predominant peak on HPLC, indicating a different enantiomeric composition and lower optical purity. jst.go.jp
The ability of gut bacteria to produce optically active HHC highlights the importance of the gut microbiome in the metabolism of curcumin and the potential formation of bioactive metabolites in vivo. jst.go.jp
Table 2: Stereochemical Outcomes in this compound Biosynthesis
| Producing Organism | Precursor | Product | Enantiomeric Excess (ee) | Analytical Method |
| Enterococcus avium (strain 2a1-2b) | Tetrahydrocurcumin | 5R-Hexahydrocurcumin | > 95% | Chiral HPLC (CHIRALPAK-IF3) |
Extraction and Purification from Natural Sources
This compound (HHC) is a naturally occurring compound found in the rhizomes of Curcuma longa (turmeric), a member of the ginger family. researchgate.netresearchgate.net The extraction and purification of HHC from this natural source involve several established methods, often as part of the broader process of isolating curcuminoids.
The initial step is typically the extraction of curcuminoids from dried and powdered turmeric rhizomes. biotechjournal.inactascientific.com Solvent extraction is a common technique, with various organic solvents being employed. mdpi.com Acetone (B3395972), ethanol (B145695), methanol, ethyl acetate, and dichloromethane (B109758) are frequently used due to their ability to dissolve curcuminoids. mdpi.commdpi.com Among these, acetone and ethanol have been reported to be particularly efficient. biotechjournal.inactascientific.com Modern extraction techniques such as ultrasound-assisted extraction and microwave-assisted extraction have also been utilized to improve efficiency. mdpi.comnih.gov
Following extraction, the crude extract, which contains a mixture of curcumin, demethoxycurcumin, bisdemethoxycurcumin, and other compounds including HHC, undergoes purification. researchgate.netmdpi.com Column chromatography is a widely used method for separating these closely related curcuminoids. mdpi.comupdatepublishing.com Silica gel is a common stationary phase, and a mobile phase consisting of a solvent gradient, such as chloroform (B151607) and methanol, is used to elute the different compounds based on their polarity. mdpi.comupdatepublishing.com
Thin-layer chromatography (TLC) is often used to monitor the separation and identify the fractions containing the desired compounds. biotechjournal.in For HHC, specific solvent systems like chloroform:methanol (95:5) have been shown to provide good resolution. updatepublishing.com
After separation by column chromatography, the fractions containing HHC can be further purified by crystallization. updatepublishing.com The purity of the isolated HHC is then typically confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and UV-visible spectrophotometry. actascientific.comupdatepublishing.com
Table 3: Common Methods for Extraction and Purification of Curcuminoids (including HHC) from Turmeric
| Method | Description | Key Parameters/Reagents |
| Extraction | ||
| Soxhlet Extraction | A continuous extraction method using a specialized apparatus. biotechjournal.in | Solvents: Acetone, Methanol, Chloroform. biotechjournal.in |
| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. actascientific.com | Solvents: Ethanol. actascientific.com |
| Ultrasound-Assisted Extraction | The use of ultrasonic waves to enhance extraction efficiency. mdpi.com | Optimal conditions can include specific temperatures, solvent-to-solid ratios, and ultrasonic power. mdpi.com |
| Purification | ||
| Column Chromatography | Separation of compounds based on their differential adsorption to a stationary phase. | Stationary Phase: Silica Gel, Alumina. Mobile Phase: Chloroform/Methanol gradients. actascientific.comupdatepublishing.com |
| Thin-Layer Chromatography (TLC) | Used for monitoring separation and determining the appropriate solvent system. | Mobile Phase: Chloroform:Methanol (95:5). updatepublishing.com |
| Crystallization | Further purification of the isolated compound. | Solvent System: Chloroform:Methanol (5:2) at low temperatures. updatepublishing.com |
| Analysis | ||
| High-Performance Liquid Chromatography (HPLC) | To confirm the purity and quantify the isolated compound. | Reversed-phase columns (e.g., C18) with mobile phases like acetonitrile (B52724) and aqueous acetic acid. nih.gov |
| UV-Visible Spectrophotometry | For quantification based on the compound's absorption of light. | Maximum absorption for curcuminoids is typically around 425 nm in ethanol. actascientific.com |
Pharmacokinetic and Bioanalytical Investigations of Hexahydrocurcumin
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The ADME profile of a compound dictates its bioavailability and concentration at target sites, thereby influencing its efficacy. Studies on HHC have begun to elucidate these critical parameters.
The systemic bioavailability of HHC has been a key area of investigation, with studies highlighting significant differences based on the route of administration. Research in mice has shown that the bioavailability of HHC is considerably low when administered orally. acs.orgacs.orgfigshare.com
In a comparative pharmacokinetic study, the oral administration of HHC in mice resulted in a relative bioavailability of only 12.28% compared to intraperitoneal (IP) administration. acs.orgacs.orgfigshare.com Following a 40 mg/kg IP dose, the maximum plasma concentration (Cmax) was 47.90 times higher than that achieved with the same oral dose. acs.orgacs.orgfigshare.com Peak plasma concentrations were reached at approximately 5 minutes post-IP injection and 15 minutes after oral dosing. acs.orgacs.orgfigshare.com The elimination half-life was observed to be around 1.52 hours for the IP route and 2.17 hours for the oral route. acs.orgacs.orgfigshare.com
These findings underscore the challenges associated with the oral delivery of HHC and suggest that its poor absorption from the gastrointestinal tract is a significant limiting factor for its systemic availability. sci-hub.se The rapid metabolism of curcumin (B1669340) and its derivatives, including HHC, further contributes to their low plasma and tissue levels. sci-hub.se
Table 1: Comparative Pharmacokinetic Parameters of Hexahydrocurcumin in Mice
| Parameter | Intraperitoneal (IP) Administration (40 mg/kg) | Oral Administration (40 mg/kg) |
|---|---|---|
| Cmax | 47.90-fold higher than oral | Lower |
| Tmax | ~5 minutes | ~15 minutes |
| t1/2 | ~1.52 hours | ~2.17 hours |
| Relative Bioavailability | 100% (Reference) | 12.28% |
Understanding how HHC distributes throughout the body is crucial for identifying its potential target organs and assessing its ability to reach specific sites of action.
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential for treating central nervous system (CNS) disorders. Studies have consistently shown that HHC has minimal penetration into the brain. mdpi.comacs.orgacs.orgfigshare.comnih.govresearchgate.net This is largely attributed to the hydrophobic nature of HHC, which impedes its passage across the tightly regulated BBB. mdpi.comacs.orgacs.orgfigshare.comresearchgate.net
In a study involving intraperitoneal administration of 40 mg/kg of HHC to mice, the peak concentration in the brain was found to be 120.2 ± 54.1 ng/mL at 5 minutes, which was significantly lower than in other tissues. nih.gov This limited brain penetration suggests that HHC, in its current form, may not be an ideal candidate for targeting neurological conditions without formulation strategies to enhance its CNS delivery. mdpi.com
In contrast to its low brain accumulation, HHC demonstrates significant distribution to the liver and kidneys. mdpi.comacs.orgacs.orgfigshare.comnih.govresearchgate.net Following intraperitoneal administration in mice, the highest concentrations of HHC were observed in the liver, followed by the kidneys. nih.gov
Specifically, at 5 minutes post-injection, the peak concentration in the liver was 25,043.3 ± 12,061.5 ng/g, and in the kidney, it was 1,703.0 ± 897.2 ng/g at 6.30 minutes. nih.gov This high concentration in the liver is consistent with it being a primary site of metabolism for curcumin and its derivatives. aacrjournals.orgaacrjournals.org The substantial accumulation in the kidneys suggests this is a major route of elimination for HHC and its metabolites. mdpi.comsci-hub.se In one human case, trace amounts of this compound and its metabolite, hexahydrocurcuminol, were detected in liver tissue. samipubco.com
Table 2: Peak Concentrations of this compound in Different Tissues of Mice
| Tissue | Peak Concentration (Cmax) | Time to Peak (Tmax) |
|---|---|---|
| Liver | 25,043.3 ± 12,061.5 ng/g | 5 minutes |
| Kidney | 1,703.0 ± 897.2 ng/g | 6.30 minutes |
| Brain | 120.2 ± 54.1 ng/mL | 5 minutes |
| Plasma | 9,299.0 ± 4,286.9 ng/mL | 5 minutes |
Tissue Distribution Profiling
Brain Penetration Studies
Metabolic Pathways and Metabolites of this compound
The biotransformation of HHC is a critical aspect of its pharmacokinetic profile, influencing its activity and clearance from the body. HHC itself is a major metabolite of curcumin. mdpi.comacs.orgresearchgate.net
Phase I metabolism of curcuminoids primarily involves reduction reactions. aacrjournals.orgnih.govpnas.orgresearchgate.net Curcumin is sequentially reduced to dihydrocurcumin (B1670591) (DHC), tetrahydrocurcumin (B193312) (THC), and subsequently to this compound (HHC) and octahydrocurcumin (B1589496) (OHC). aacrjournals.orgnih.govpnas.orgresearchgate.net This reductive pathway occurs in the liver and intestines. aacrjournals.orgnih.gov
Studies have identified HHC and its further reduced metabolite, hexahydrocurcuminol, as major metabolic products in both human and rat hepatocytes. aacrjournals.org The conversion of HHC to hexahydrocurcuminol involves the reduction of a ketone group. aacrjournals.org This metabolic step has been demonstrated in incubations with rat hepatocytes and human gut microsomes. aacrjournals.orgaacrjournals.org Intestinal microorganisms also play a role in the metabolism of curcumin, with some strains capable of producing HHC and OHC. umass.edu
Phase II Conjugation Processes
Following administration, this compound, like its precursor curcumin, undergoes extensive Phase II metabolism. nih.govtouro.edu This process involves the attachment of endogenous molecules to the HHC structure, a process known as conjugation, which generally increases the water solubility of the compound and facilitates its excretion from the body. touro.edu
The primary Phase II conjugation reactions for HHC are glucuronidation and sulfation. nih.govresearchgate.net
Glucuronidation: This is a major metabolic pathway for HHC. researchgate.netnih.gov The reaction is catalyzed by a group of enzymes called UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to the HHC molecule. researchgate.net This results in the formation of this compound glucuronide. researchgate.netaacrjournals.org Studies have identified that UGT isoforms UGT1A9, -1A8, and -2B7 exhibit high activity towards hexahydro-curcuminoids. researchgate.net this compound glucuronide has been identified as a metabolite in rat plasma. aacrjournals.org When curcumin is administered orally, the glucuronide of this compound is a primary form found. mdpi.com
Sulfation: HHC can also undergo sulfation, a process where a sulfate (B86663) group is added to the molecule, catalyzed by sulfotransferase (SULT) enzymes. nih.govresearchgate.net This leads to the formation of this compound sulfate. researchgate.netscispace.com This metabolite has been detected in the intestinal mucosa and liver of rats. scispace.com
These conjugation processes are rapid and extensive, contributing significantly to the clearance of HHC from the body. touro.edunih.gov The resulting glucuronide and sulfate conjugates are generally considered to be less physiologically active than the parent compound. touro.edu
Analytical Method Development and Validation for this compound Quantification
Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies. nih.govrfppl.co.in To this end, sensitive and specific analytical methods have been developed and validated. mdpi.comnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the bioanalysis of this compound due to its high sensitivity, selectivity, and robustness. acs.orgbioanalysis-zone.com This method allows for the precise measurement of HHC in complex biological samples like plasma, brain, liver, and kidneys. nih.govnih.govacs.org
In a typical LC-MS/MS method for HHC, the compound is first separated from other components in the sample using liquid chromatography. The separated HHC is then introduced into the mass spectrometer, where it is ionized. A specific precursor ion for HHC is selected and fragmented to produce characteristic product ions. For instance, a common mass transition monitored for HHC is m/z 373→179. acs.org By monitoring these specific transitions, the instrument can selectively and sensitively quantify HHC, even at very low concentrations. acs.orgscielo.org.mx
Several LC-MS/MS methods have been developed for the quantification of HHC and other curcuminoids. mdpi.comhumanjournals.com For example, a UPLC-QTOF-MS method was developed for the determination of curcuminoids and their metabolites, including HHC, in human plasma. mdpi.com Another study detailed an LC-MS/MS method to quantify HHC levels in mouse plasma and various tissues. nih.govacs.org These methods often utilize a suitable internal standard, such as butylparaben (B1668127) or biochanin A, to ensure accuracy and precision. acs.orghumanjournals.com The negative ion mode of electrospray ionization (ESI) has been shown to provide high sensitivity for HHC analysis. nih.govacs.org
Validation of the analytical method is essential to ensure the reliability of the generated data. rfppl.co.in For HHC quantification, this involves assessing the method's linearity, precision, and accuracy.
Linearity: The method should demonstrate a linear relationship between the instrument response and the concentration of HHC over a specific range. A recent study reported excellent linearity for HHC in the concentration range of 5–500 ng/mL in various mouse tissues, with a correlation coefficient (r²) greater than 0.999. acs.orgscielo.org.mx Another method showed linearity for HHC in human plasma over a concentration range of 1.0 to 1000 ng/mL with a linear regression coefficient greater than 0.998. mdpi.com
Precision: Precision refers to the closeness of repeated measurements. It is typically expressed as the coefficient of variation (CV%) or relative standard deviation (RSD). For HHC analysis, both intra-day (within a single day) and inter-day (on different days) precision are evaluated. Accepted criteria for precision are generally within ±15% RSD, except for the lower limit of quantification (LLOQ), where it should not exceed ±20%. humanjournals.com One validated method reported CV% values of less than 13.19% for both intraday and interday measurements. nih.govacs.org Another study showed CVs of less than 15%. mdpi.com
Accuracy: Accuracy is the measure of how close the experimental value is to the true value. It is expressed as the percentage of the nominal concentration. The acceptance criteria for accuracy are typically between 85% and 115% of the nominal value (80-120% for LLOQ). mdpi.comhumanjournals.com A validated LC-MS/MS method for HHC demonstrated accuracy ranging from 95.13% to 105.07%. nih.govacs.org
The lower limit of quantification (LLOQ) is another critical parameter, representing the lowest concentration of the analyte that can be reliably quantified. For HHC, LLOQs as low as 5 ng/mL in various biological matrices have been achieved. nih.govacs.org
Table 1: Validation Parameters for this compound (HHC) Quantification by LC-MS/MS
| Parameter | Matrix | Value/Range | Reference |
|---|---|---|---|
| Linearity Range | Mouse Plasma, Brain, Liver, Kidney | 5–500 ng/mL | nih.govacs.org |
| Linearity Range | Human Plasma | 1.0–1000 ng/mL | mdpi.com |
| Correlation Coefficient (r²) | Mouse Plasma | ≥ 0.999 | scielo.org.mx |
| Correlation Coefficient (r²) | Human Plasma | > 0.998 | mdpi.com |
| Intra- & Inter-day Precision (CV%) | Mouse Plasma, Brain, Liver, Kidney | < 13.19% | nih.govnih.govacs.org |
| Intra- & Inter-day Precision (CV%) | Human Plasma | < 15% | mdpi.com |
| Accuracy | Mouse Plasma, Brain, Liver, Kidney | 95.13% – 105.07% | nih.govnih.govacs.org |
| Accuracy | Human Plasma | 85% – 115% | mdpi.com |
| Lower Limit of Quantification (LLOQ) | Mouse Plasma, Brain, Liver, Kidney | 5 ng/mL | nih.govnih.govacs.org |
The analysis of HHC in biological samples requires an efficient extraction procedure to isolate the compound from the complex matrix. sepscience.comnih.gov The efficiency of this process is assessed by determining the extraction recovery. Additionally, it is crucial to evaluate matrix effects, which are interferences from other components in the biological sample that can affect the ionization of HHC and thus its quantification. sepscience.com
Extraction Recovery: This is the percentage of the analyte that is successfully recovered from the biological matrix during the sample preparation process. sepscience.com For HHC, various extraction techniques have been employed, including liquid-liquid extraction and protein precipitation. nih.govacs.org One study reported extraction recoveries for HHC ranging from 70.18% to 93.28% in mouse plasma, brain, liver, and kidney, with a CV% deviation of less than 15%. nih.govacs.org Although a high recovery is ideal, consistency and reproducibility are more critical for a reliable method. sepscience.com
Matrix Effects: These effects can cause either suppression or enhancement of the analyte's signal in the mass spectrometer. nih.gov They are evaluated by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution. nih.gov A study on HHC found matrix effect values of 92.82% in plasma, 105.05% in brain, 86.50% in kidney, and 77.70% in liver, indicating some matrix-induced signal suppression in certain tissues. acs.org It is important to assess and minimize matrix effects to ensure the accuracy of the quantification. sepscience.com
Table 2: Extraction Recovery and Matrix Effects for this compound (HHC) in Biological Samples
| Parameter | Matrix | Value | Reference |
|---|---|---|---|
| Extraction Recovery | Plasma | 89.62% | acs.org |
| Brain | 93.28% | acs.org | |
| Kidney | 72.60% | acs.org | |
| Liver | 70.18% | acs.org | |
| Matrix Effect | Plasma | 92.82% | acs.org |
| Brain | 105.05% | acs.org | |
| Kidney | 86.50% | acs.org | |
| Liver | 77.70% | acs.org |
Molecular and Cellular Mechanisms of Action of Hexahydrocurcumin
Modulation of Oxidative Stress Pathways
Hexahydrocurcumin actively participates in the regulation of oxidative stress through several key mechanisms. It has been shown to eliminate free radicals and diminish oxidative stress. researchgate.net
This compound has demonstrated potent reactive oxygen species (ROS) scavenging capabilities. researchgate.net Studies comparing its antioxidant activity to its parent compound, curcumin (B1669340), have shown that HHC possesses stronger antioxidant properties. researchgate.netwjgnet.com This enhanced activity is evident in its ability to scavenge free radicals, as demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. jst.go.jp The hydrogenation of curcumin to HHC significantly boosts its antioxidant capacity in protecting against lipid peroxidation and red blood cell hemolysis. jst.go.jp
One study quantified the stoichiometric number of peroxyl radicals that can be trapped per molecule (n) and found HHC to have an n value of 3.8, which is higher than that of curcumin (2.7) and the reference antioxidant, trolox. jst.go.jp This suggests a superior ability to neutralize ROS.
This compound has been observed to increase the levels of various antioxidant enzymes. researchgate.net In a rat model of cerebral ischemia/reperfusion, HHC treatment led to a significant increase in the activities of superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and glutathione peroxidase (GSH-Px). plos.orgnih.gov This upregulation of endogenous antioxidant defenses contributes to its protective effects against oxidative damage. plos.org The modulation of these enzymes is a critical component of HHC's ability to maintain cellular redox homeostasis. plos.orgnih.gov
A key mechanism underlying this compound's antioxidant effects is the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. plos.orgnih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govnih.gov
Under conditions of oxidative stress, HHC treatment has been shown to increase the nuclear protein expression of Nrf2. plos.org This activation leads to the upregulation of downstream Nrf2 target genes, including phase II antioxidant enzymes like heme oxygenase-1 (HO-1). plos.orgnih.gov In a rat model of stroke, HHC administration prevented the reduction of HO-1 expression and increased the levels of SOD, GSH, and GSH-Px, indicating that HHC improves antioxidant properties by activating the Nrf2 signaling pathway. plos.orgnih.gov The activation of Nrf2 by HHC is considered a strategic target for therapies against conditions involving oxidative stress. plos.org
Antioxidant Enzyme Modulation
Anti-inflammatory Mechanisms
This compound exhibits significant anti-inflammatory properties by targeting key enzymatic pathways involved in the inflammatory response. medchemexpress.comselleckchem.commedchemexpress.comresearchgate.net
This compound is recognized as a selective inhibitor of cyclooxygenase-2 (COX-2). medchemexpress.comselleckchem.commedchemexpress.combiorbyt.combioscience.co.uk It has been shown to be inactive against the COX-1 isoform. medchemexpress.commedchemexpress.combiorbyt.comglpbio.com This selectivity is a crucial aspect of its anti-inflammatory profile.
In studies using HT-29 human colon cancer cells, HHC was found to significantly down-regulate the expression of COX-2 mRNA and protein. glpbio.comnih.govchemfaces.com One study reported that HHC reduced COX-2 mRNA expression to 61.01% of the control, while having no effect on COX-1 mRNA. glpbio.comnih.govchemfaces.com In a rat model of colon cancer, HHC treatment also markedly decreased COX-2 protein expression without altering COX-1 levels. medchemexpress.com Similarly, in a rat model of cerebral ischemia/reperfusion, HHC treatment attenuated the expression of COX-2. plos.org
Table 1: Effect of this compound on COX-2 Expression
| Cell/Animal Model | Finding | Reference |
|---|---|---|
| HT-29 Human Colon Cancer Cells | Significantly down-regulates COX-2 mRNA expression (to 61.01% of control) with no effect on COX-1 mRNA. | glpbio.comnih.govchemfaces.com |
| Rat Model of Colon Cancer | Markedly decreases COX-2 protein expression with no difference in COX-1 levels compared to normal rats. | medchemexpress.com |
| Rat Model of Cerebral Ischemia/Reperfusion | Attenuates the expression of COX-2. | plos.org |
By inhibiting COX-2, this compound effectively modulates the production of Prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain. nih.gov
In studies with murine macrophages (RAW 264.7), HHC was shown to attenuate the lipopolysaccharide (LPS)-induced increase of PGE2 in a concentration-dependent manner. medchemexpress.comcapes.gov.bracs.org Another study in human colonic epithelial cells found that HHC at a concentration of 20 μM reduced phorbol (B1677699) ester-induced PGE2 production by 37%. aacrjournals.orgnih.govresearchgate.net While curcumin was more potent in this particular study, reducing PGE2 to pre-induction levels, HHC still demonstrated a significant inhibitory effect. aacrjournals.orgnih.govresearchgate.net The ability of HHC to inhibit PGE2 biosynthesis is a critical component of its anti-inflammatory action. wjgnet.com
Table 2: Effect of this compound on PGE2 Production
| Cell Model | Stimulus | HHC Concentration | Inhibition of PGE2 Production | Reference |
|---|---|---|---|---|
| Murine Macrophages (RAW 264.7) | LPS | 7-14 μM | Concentration-dependent attenuation | medchemexpress.comcapes.gov.bracs.org |
| Human Colonic Epithelial Cells | Phorbol Ester (PMA) | 20 μM | 37% reduction | aacrjournals.orgnih.govresearchgate.net |
Nitric Oxide (NO) and Nitric Oxide Synthase (NOS) Regulation
This compound (HHC) has been shown to regulate the production of nitric oxide (NO) and the activity of nitric oxide synthase (NOS). In a study involving rats with cerebral ischemia/reperfusion injury, HHC treatment dose-dependently attenuated the levels of NO. plos.org Similarly, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, HHC was among the curcumin metabolites that potently inhibited the overproduction of NO. spandidos-publications.comcaymanchem.com This inhibitory effect on NO production is linked to the downregulation of inducible nitric oxide synthase (iNOS). spandidos-publications.comspandidos-publications.com
Research indicates that HHC, along with other curcumin metabolites, significantly inhibits the LPS-mediated upregulation of iNOS. spandidos-publications.comspandidos-publications.com While curcumin showed a stronger effect, HHC was still effective in reducing iNOS protein and mRNA levels in LPS-activated macrophages. nih.gova-z.lu The mechanism behind this involves the suppression of NF-κB activation, a key transcription factor for iNOS induction. nih.gova-z.lu Furthermore, HHC has been observed to improve nitric oxide bioavailability and promote the expression of endothelial nitric oxide synthase (eNOS), which can counteract vascular damage induced by oxidative stress. mdpi.comnih.govresearchgate.netnih.gov
Table 1: Effects of this compound on Nitric Oxide (NO) and Nitric Oxide Synthase (NOS) Regulation
| Model System | Key Findings | References |
|---|---|---|
| Rat model of cerebral ischemia/reperfusion | Attenuated NO levels in a dose-dependent manner. | plos.org |
| LPS-stimulated RAW 264.7 macrophages | Potently inhibited overproduction of NO. | spandidos-publications.comcaymanchem.com |
| LPS-stimulated RAW 264.7 macrophages | Significantly inhibited LPS-mediated upregulation of iNOS. | spandidos-publications.comspandidos-publications.com |
| LPS-activated macrophages | Reduced iNOS protein and mRNA levels. | nih.gova-z.lu |
| Preclinical studies | Improves NO bioavailability and promotes eNOS expression. | mdpi.comnih.govresearchgate.netnih.gov |
Inflammatory Cytokine Production Inhibition
This compound has demonstrated the ability to inhibit the production of various pro-inflammatory cytokines. In a study on angiotensin II-induced vascular smooth muscle cells (VSMCs), HHC attenuated the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netnih.gov Similarly, in a mouse model of lipopolysaccharide-induced acute pneumonia, HHC suppressed the gene expression of inflammatory cytokines including IL-6, TNF-α, and IL-1β. nih.gov
However, the effect of HHC on cytokine release can vary depending on the context. In one study with LPS-stimulated RAW 264.7 macrophage cells, HHC did not significantly alter the release of TNF-α and IL-6, in contrast to curcumin and tetrahydrocurcumin (B193312) which showed significant inhibition. spandidos-publications.com Despite this, other research highlights HHC's role in inhibiting pro-inflammatory cytokine production as part of its broader anti-inflammatory and antioxidant effects. mdpi.comnih.govresearchgate.net
Table 2: this compound's Effect on Inflammatory Cytokine Production
| Model System | Cytokines Inhibited | References |
|---|---|---|
| Angiotensin II-induced vascular smooth muscle cells | TNF-α, IL-6 | researchgate.netnih.gov |
| LPS-induced acute pneumonia in mice | IL-6, TNF-α, IL-1β (gene expression) | nih.gov |
| LPS-stimulated RAW 264.7 macrophages | No significant inhibition of TNF-α and IL-6 release | spandidos-publications.com |
| General preclinical studies | Inhibition of pro-inflammatory cytokines | mdpi.comnih.govresearchgate.net |
Nuclear Factor-kappa B (NF-κB) Pathway Modulation
This compound modulates the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. In a rat model of cerebral ischemia/reperfusion, HHC at a 40 mg/kg dose significantly decreased the expression of the NF-κB p65 subunit. plos.orgsemanticscholar.org This inhibitory effect on NF-κB is a key part of HHC's anti-inflammatory action. plos.org
Studies in angiotensin II-induced vascular smooth muscle cells also showed that HHC attenuated the expression of NF-κB. researchgate.netnih.gov Furthermore, in LPS-stimulated macrophage cells, HHC and other curcumin metabolites were found to inhibit NF-κB activation, which is crucial for the expression of inflammatory mediators like iNOS and COX-2. spandidos-publications.comspandidos-publications.com The mechanism involves preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB to the nucleus. spandidos-publications.comnih.gova-z.lu Although less potent than curcumin, HHC was still effective in inhibiting IκB kinase (IKK) activity, which is upstream of NF-κB activation. nih.gova-z.lu
Table 3: Modulation of the NF-κB Pathway by this compound
| Model System | Key Findings | References |
|---|---|---|
| Rat model of cerebral ischemia/reperfusion | Significantly decreased NF-κB (p65) expression. | plos.orgsemanticscholar.org |
| Angiotensin II-induced vascular smooth muscle cells | Attenuated NF-κB expression. | researchgate.netnih.gov |
| LPS-stimulated RAW 264.7 macrophages | Inhibited NF-κB activation by preventing IκBα degradation. | spandidos-publications.comspandidos-publications.com |
| LPS-activated macrophages | Inhibited IKK activity, though less potently than curcumin. | nih.gova-z.lu |
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and PGC-1α Regulation
This compound has been shown to influence the expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and its coactivator, PGC-1α, which are important regulators of metabolism and inflammation. In a study on angiotensin II-induced vascular smooth muscle cells (VSMCs), HHC treatment restored the inhibited expression of both PPAR-γ and PGC-1α. researchgate.netnih.govresearchgate.net
This restoration of PPAR-γ and PGC-1α expression by HHC is linked to its protective effects against proliferation, migration, and inflammation in VSMCs. researchgate.netnih.gov The study suggests that the elevation of PPAR-γ and PGC-1α expression, combined with the suppression of NADPH oxidase-mediated reactive oxygen species (ROS) generation, is a key mechanism of HHC's action in this context. researchgate.net Another study also highlighted that HHC pretreatment enhanced the activity of PPAR-γ and PGC-1α in Ang II-induced VSMCs. frontiersin.org
Table 4: Regulation of PPAR-γ and PGC-1α by this compound
| Model System | Key Findings | References |
|---|---|---|
| Angiotensin II-induced vascular smooth muscle cells | Restored the inhibited expression of PPAR-γ and PGC-1α. | researchgate.netnih.govresearchgate.net |
| Angiotensin II-induced vascular smooth muscle cells | Enhanced the activity of PPAR-γ and PGC-1α. | frontiersin.org |
Anticancer Mechanisms
Cell Viability and Proliferation Inhibition
This compound has demonstrated significant inhibitory effects on the viability and proliferation of cancer cells. In studies using HT-29 human colon cancer cells, HHC alone markedly decreased cell viability in a concentration-dependent manner. nih.govnih.govresearchgate.net The IC50 values for HHC exposure at 24 and 48 hours were 77.05 µM and 56.95 µM, respectively. researchgate.netmedchemexpress.com
Furthermore, HHC has been shown to inhibit the proliferation of SW480 human colorectal cancer cells. researchgate.net Treatment with HHC led to a decrease in the number of viable colon cells. researchgate.net In vascular smooth muscle cells, HHC inhibited the angiotensin II-induced increase in the cell cycle protein cyclin D1 and the decrease in the cell cycle inhibitor p21, thereby suppressing proliferation. researchgate.netnih.gov The anti-proliferative effects of HHC are also linked to its ability to down-regulate the expression of cyclooxygenase-2 (COX-2). nih.govnih.govwjgnet.com
Apoptosis Induction
This compound is capable of inducing apoptosis, or programmed cell death, in cancer cells. In a study on MDA-MB-231 breast cancer cells, treatment with HHC-encapsulated chitosan (B1678972) nanoparticles led to the upregulation of apoptotic proteins such as Bax, cytochrome C, caspase-3, and caspase-9, while downregulating the anti-apoptotic protein Bcl-2. mdpi.com
Research on SW480 colon cancer cells also suggests that HHC has anticancer properties by causing apoptosis. researchgate.net The induction of apoptosis by curcuminoids, including HHC, can occur through a generalized activation of caspases. plos.org Many chemotherapeutic agents are known to promote apoptosis through the generation of reactive oxygen species (ROS), and HHC's ability to induce apoptosis is a key aspect of its anticancer potential. frontiersin.org
Table 5: Anticancer Mechanisms of this compound
| Mechanism | Cell Line / Model | Key Findings | References |
|---|---|---|---|
| Cell Viability Inhibition | HT-29 Human Colon Cancer Cells | Decreased cell viability in a concentration-dependent manner. | nih.govnih.govresearchgate.net |
| HT-29 Human Colon Cancer Cells | IC50 values of 77.05 µM (24h) and 56.95 µM (48h). | researchgate.netmedchemexpress.com | |
| Cell Proliferation Inhibition | SW480 Human Colorectal Cancer Cells | Decreased the number of viable cells. | researchgate.net |
| Vascular Smooth Muscle Cells | Inhibited Ang II-induced increase in cyclin D1 and decrease in p21. | researchgate.netnih.gov | |
| Apoptosis Induction | MDA-MB-231 Breast Cancer Cells | Upregulated Bax, cytochrome C, caspase-3, and caspase-9; downregulated Bcl-2. | mdpi.com |
| SW480 Human Colorectal Cancer Cells | Induced apoptosis. | researchgate.net | |
| General Cancer Cell Models | Induces apoptosis through caspase activation. | plos.org |
Table 6: Mentioned Chemical Compounds
| Compound Name |
|---|
| 5-fluorouracil (B62378) |
| Angiotensin II |
| Bax |
| Bcl-2 |
| Caspase-3 |
| Caspase-9 |
| Curcumin |
| Cyclin D1 |
| Cyclooxygenase-2 (COX-2) |
| Cytochrome C |
| This compound (HHC) |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
| Lipopolysaccharide (LPS) |
| Nitric Oxide (NO) |
| Octahydrocurcumin (B1589496) |
| p21 |
| Peroxisome proliferator-activated receptor-gamma (PPAR-γ) |
| PGC-1α |
| Tetrahydrocurcumin |
Cell Cycle Regulation (e.g., Cyclin D1, p21)
This compound (HHC) has been shown to influence the cell cycle, a fundamental process for cell growth and proliferation. In the context of vascular smooth muscle cells (VSMCs), which are crucial in the development of atherosclerosis and hypertension, HHC has demonstrated inhibitory effects on their proliferation. excli.deresearchgate.net Angiotensin II, a peptide hormone that plays a key role in raising blood pressure, typically induces the proliferation of these cells. Research indicates that HHC can suppress this Angiotensin II-induced proliferation. excli.deresearchgate.net
The mechanism behind this suppression involves the regulation of key cell cycle proteins. HHC has been observed to inhibit the increase of Cyclin D1 and prevent the decrease of p21 expression in VSMCs stimulated by Angiotensin II. excli.deresearchgate.net Cyclin D1, in partnership with cyclin-dependent kinases (CDKs) like CDK4 and CDK6, is essential for the progression of the cell from the G1 phase to the S phase, a critical step for DNA replication and eventual cell division. mednexus.orgnih.gov Conversely, p21 acts as a cyclin-dependent kinase inhibitor (CDKI), putting a brake on the cell cycle. mednexus.orgnih.gov By downregulating Cyclin D1 and upregulating p21, HHC effectively creates a checkpoint that halts the proliferation of these vascular cells. excli.deresearchgate.net
Table 1: Effect of this compound on Cell Cycle Regulatory Proteins in Angiotensin II-Induced Vascular Smooth Muscle Cells This table is based on data from studies on the effect of HHC on Ang II-induced VSMCs.
| Protein | Typical Role in Cell Cycle | Effect of Angiotensin II | Effect of this compound Treatment |
|---|---|---|---|
| Cyclin D1 | Promotes G1 to S phase transition | Increased expression | Inhibits the increase in expression. excli.deresearchgate.net |
| p21 | Inhibits cyclin-dependent kinases, halting cell cycle progression | Decreased expression | Prevents the decrease in expression. excli.deresearchgate.net |
Anti-angiogenic Effects
This compound has demonstrated notable anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels from pre-existing ones. This process, known as angiogenesis, is vital in both normal physiological functions and in pathological conditions like cancer and chronic inflammation. nih.gov
One of the key targets of HHC in this process is Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates angiogenesis. researchgate.netnih.govresearchgate.net In a study on rat corneal neovascularization, a condition characterized by the growth of new blood vessels in the cornea, HHC was shown to effectively inhibit this process. researchgate.netnih.govresearchgate.net The administration of HHC led to a reduction in the expression of VEGF as well as basic fibroblast growth factor (bFGF), another protein that promotes the growth of new blood vessels. researchgate.netnih.gov This suggests that HHC's anti-angiogenic effects are mediated, at least in part, through the downregulation of these key pro-angiogenic factors. researchgate.netnih.govresearchgate.net
Table 2: Research Findings on the Anti-angiogenic Effects of this compound This table summarizes findings from a study on HHC's effect on corneal neovascularization in rats.
| Model System | Key Pro-angiogenic Factors Studied | Observed Effect of this compound | Reference |
|---|---|---|---|
| Rat Corneal Neovascularization | VEGF, bFGF | Reduced protein expression of both VEGF and bFGF. researchgate.netnih.govresearchgate.net | researchgate.netnih.govresearchgate.net |
Synergistic Effects with Chemotherapeutic Agents (e.g., 5-Fluorouracil)
This compound has been found to work synergistically with certain chemotherapeutic drugs, enhancing their efficacy. A notable example is its interaction with 5-Fluorouracil (5-FU), a widely used drug in the treatment of colorectal cancer. wjgnet.comresearchgate.netwjgnet.com
Studies on HT-29 human colon cancer cells have shown that when HHC is combined with a low dose of 5-FU, it produces a synergistic effect that is more potent in inhibiting cell growth than either compound used alone. wjgnet.comresearchgate.netwjgnet.com This enhanced effect is linked to the downregulation of cyclooxygenase-2 (COX-2) mRNA expression. wjgnet.comresearchgate.netwjgnet.com The combination of HHC and 5-FU was found to significantly decrease COX-2 mRNA levels compared to treatment with either HHC or 5-FU individually. wjgnet.comresearchgate.netwjgnet.com This suggests that HHC can sensitize cancer cells to the effects of 5-FU, potentially allowing for lower, less toxic doses of the chemotherapeutic agent to be used. wjgnet.comresearchgate.net
Table 3: Synergistic Effect of this compound and 5-Fluorouracil on HT-29 Colon Cancer Cells This table is based on data from a study investigating the combined effect of HHC and 5-FU.
| Treatment | Effect on Cell Viability | Effect on COX-2 mRNA Expression | Synergistic Effect (Combination Index, CI) |
|---|---|---|---|
| HHC alone | Markedly decreased cell viability compared to control. wjgnet.comresearchgate.netwjgnet.com | Significantly downregulated expression compared to control. wjgnet.comresearchgate.netwjgnet.com | N/A |
| 5-FU alone | Inhibited cell growth. wjgnet.comresearchgate.netwjgnet.com | No significant change in expression. wjgnet.comresearchgate.netwjgnet.com | N/A |
| HHC + 5-FU | Markedly reduced cell viability to a greater degree than monotherapy. wjgnet.comresearchgate.netwjgnet.com | Significantly downregulated expression compared to either drug alone. wjgnet.comresearchgate.netwjgnet.com | CI < 1, indicating a synergistic effect. wjgnet.com |
Neuroprotective Mechanisms
This compound exhibits significant neuroprotective properties, offering defense against neuronal damage through various mechanisms. mdpi.comfrontiersin.org Its protective actions are largely attributed to its antioxidant, anti-inflammatory, and anti-apoptotic capabilities. mdpi.complos.org
Blood-Brain Barrier Protection
The blood-brain barrier (BBB) is a critical protective layer that regulates the passage of substances from the bloodstream into the brain. Damage to the BBB is implicated in various neurological conditions, including cerebral ischemia/reperfusion injury. frontiersin.orgresearchgate.net this compound has been shown to protect the BBB from this type of injury. researchgate.netnih.gov
Research in rat models of cerebral ischemia/reperfusion has demonstrated that HHC treatment can alleviate BBB dysfunction. researchgate.netnih.gov It achieves this by upregulating the expression of tight junction proteins, such as zonula occludens-1 (ZO-1), occludin, and claudin-5, which are essential for maintaining the integrity of the BBB. frontiersin.orgresearchgate.net Furthermore, HHC reduces the expression of molecules like intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the infiltration of inflammatory cells into the brain. frontiersin.orgresearchgate.net By preserving the structure of the BBB and reducing neuroinflammation, HHC helps to mitigate brain edema and neuronal damage. researchgate.netnih.gov
Mitigation of Oxidative Stress in Neural Tissues
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a major contributor to neuronal damage in various neurological disorders. nih.govfrontiersin.org The nervous system is particularly vulnerable to oxidative stress due to its high oxygen consumption. nih.govfrontiersin.org
This compound, noted for its potent antioxidant activity, plays a crucial role in mitigating oxidative stress in neural tissues. plos.orgsemanticscholar.org It works by scavenging free radicals and enhancing the body's own antioxidant defense systems. mdpi.comnih.govfrontiersin.org In models of cerebral ischemia/reperfusion injury, HHC treatment has been shown to decrease levels of malondialdehyde (MDA) and nitric oxide (NO), which are markers of oxidative stress. plos.org At the same time, it increases the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response, and enhances the activity of antioxidant enzymes like superoxide dismutase (SOD). plos.orgsemanticscholar.org By bolstering these antioxidant defenses, HHC protects neurons from oxidative damage and subsequent apoptosis. plos.orgsemanticscholar.org
Cardiovascular Protective Mechanisms
This compound has been identified as a compound with significant cardiovascular protective effects. excli.deresearchgate.net It has been shown to ameliorate hypertension and vascular remodeling in animal models. frontiersin.org The mechanisms behind these protective effects are multifaceted and involve the modulation of vascular function, inflammation, and oxidative stress. frontiersin.orgmdpi.com
One of the key ways HHC exerts its cardiovascular protection is by improving the function of the vascular endothelium, the inner lining of blood vessels. It has been shown to activate the endothelial nitric oxide synthase (eNOS)/nitric oxide (NO) pathway. frontiersin.org Nitric oxide is a critical signaling molecule that promotes vasodilation (the widening of blood vessels), leading to reduced blood pressure. HHC enhances the bioavailability of NO, thus improving vascular responsiveness. frontiersin.org
Furthermore, HHC combats vascular inflammation and oxidative stress, which are key drivers of cardiovascular diseases like atherosclerosis. frontiersin.orgmdpi.com It has been shown to suppress the expression of pro-inflammatory cytokines and adhesion molecules, such as tumor necrosis factor-alpha (TNF-α), ICAM-1, and VCAM-1. mdpi.com Additionally, HHC reduces oxidative stress by inhibiting the generation of reactive oxygen species and enhancing the expression of antioxidant proteins. excli.deresearchgate.net This combined anti-inflammatory and antioxidant action helps to prevent the pathological remodeling of blood vessels and protect against cardiovascular damage. frontiersin.orgmdpi.com
Table 4: Summary of Cardiovascular Protective Mechanisms of this compound This table summarizes the key mechanisms through which HHC protects the cardiovascular system.
| Mechanism | Key Molecular Targets/Pathways | Observed Effects |
|---|---|---|
| Improved Endothelial Function | eNOS/NO pathway | Activation of the pathway, leading to increased NO bioavailability and vasodilation. frontiersin.org |
| Anti-inflammatory Action | NF-κB pathway, TNF-α, ICAM-1, VCAM-1 | Suppression of pro-inflammatory cytokine and adhesion molecule expression. mdpi.com |
| Antioxidant Effect | NADPH oxidase, PPAR-γ, PGC-1α | Attenuation of reactive oxygen species (ROS) generation and enhancement of antioxidant protein expression. excli.deresearchgate.net |
| Inhibition of Vascular Remodeling | TGF-β1, MMP-9, Type I collagen | Reduced expression of factors involved in fibrosis and tissue remodeling. mdpi.com |
Vasorelaxant Properties
This compound has demonstrated significant vasorelaxant effects, primarily through an endothelium-independent pathway. biomedpharmajournal.orgnih.gov Studies on isolated rat thoracic aorta show that HHC induces relaxation in a concentration-dependent manner in rings pre-contracted with phenylephrine (B352888) or potassium chloride. hcu.ac.thbiomedpharmajournal.orgnih.gov The lack of difference in response between intact and denuded endothelial rings confirms that its action is independent of the endothelium, targeting the vascular smooth muscle cells directly. biomedpharmajournal.orgnih.gov
The primary mechanisms underlying HHC's vasorelaxant activity include:
Inhibition of Calcium Influx : HHC has been shown to block the influx of extracellular calcium (Ca²⁺) through both voltage-operated and receptor-operated calcium channels. hcu.ac.thnih.gov
Inhibition of Intracellular Calcium Release : The compound suppresses the transient contraction induced by agents like phenylephrine and caffeine, indicating it inhibits the mobilization of Ca²⁺ from intracellular stores. hcu.ac.thnih.gov
Protein Kinase C (PKC) Inhibition : HHC effectively relaxes aortic rings pre-contracted with a PKC activator, suggesting it impedes PKC-mediated calcium-independent contraction. biomedpharmajournal.orgnih.gov
β-adrenergic Receptor Stimulation : The vasorelaxant effect of HHC is significantly weakened by propranolol, a β-adrenergic receptor blocker. biomedpharmajournal.orgnih.gov This suggests that HHC likely produces vasodilation by stimulating β2-adrenergic receptors, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. biomedpharmajournal.orgfrontiersin.org
Table 1: Summary of this compound's Vasorelaxant Mechanisms
| Mechanism | Effect | Pathway |
|---|---|---|
| Calcium Channel Blockade | Inhibition of extracellular Ca²⁺ influx | Endothelium-Independent |
| Intracellular Ca²⁺ Mobilization | Inhibition of Ca²⁺ release from stores | Endothelium-Independent |
| PKC Pathway | Inhibition of PKC-mediated contraction | Endothelium-Independent |
| β-adrenergic Receptor | Stimulation of β2-adrenergic receptors | Endothelium-Independent |
Vascular Remodeling Attenuation
Vascular remodeling, a key pathological feature in hypertension, involves structural changes in blood vessels. frontiersin.org this compound has been shown to ameliorate the development of vascular remodeling in hypertensive animal models. frontiersin.orgnih.gov In rats with hypertension induced by N-nitro L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, HHC administration mitigated key structural changes. frontiersin.orgnih.gov
Key findings on HHC's role in attenuating vascular remodeling include:
Structural Improvements : Treatment with HHC reduces the increase in aortic wall thickness, cross-sectional area, and collagen deposition associated with hypertension. nih.gov
Antioxidant and Anti-inflammatory Action : The protective mechanism is attributed to HHC's potent antioxidant and anti-inflammatory properties. nih.govmdpi.com
MAPK Pathway Modulation : HHC has been observed to weaken vascular hypertrophy that is mediated by the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. frontiersin.org
Endothelial Dysfunction Improvement
Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a critical factor in the development of cardiovascular diseases. nih.govresearchgate.netnih.gov HHC has been shown to improve endothelial function by counteracting oxidative stress-induced vascular damage. mdpi.comnih.govresearchgate.netnih.gov
The mechanisms for this improvement are:
Enhanced Nitric Oxide Bioavailability : HHC improves the bioavailability of NO, a key molecule in vasodilation and vascular health. mdpi.comnih.govresearchgate.netnih.gov
Upregulation of eNOS : It promotes the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium. frontiersin.orgmdpi.comnih.govresearchgate.netnih.gov In L-NAME-induced hypertensive rats, HHC treatment reversed the downregulation of eNOS expression and the decrease in plasma NO levels. nih.gov
Regulation of Transforming Growth Factor-beta (TGF-β1) and Matrix Metalloproteinase-9 (MMP-9)
Transforming Growth Factor-beta 1 (TGF-β1) and Matrix Metalloproteinase-9 (MMP-9) are key mediators in the processes of fibrosis and tissue remodeling that characterize vascular disease. nih.govnih.govresearchgate.netnih.gov Preclinical studies have demonstrated that HHC can mitigate vascular remodeling and endothelial dysfunction by downregulating the expression of these two proteins. mdpi.comnih.govresearchgate.netnih.gov
In studies using L-NAME-induced hypertensive rats, a model that exhibits significant vascular remodeling, the overexpression of TGF-β1 and MMP-9 in aortic tissues was observed. nih.gov Treatment with this compound effectively suppressed the expression of these profibrotic and remodeling markers. nih.govmdpi.com This suggests that HHC's ability to inhibit vascular remodeling is, at least in part, due to its regulatory effects on the TGF-β1 and MMP-9 pathways. nih.govmdpi.com
Table 2: Effect of this compound on Key Markers in L-NAME-Induced Hypertensive Rats
| Marker | Observation in Hypertension | Effect of HHC Treatment |
|---|---|---|
| TGF-β1 | Overexpression | Suppressed Expression nih.govmdpi.com |
| MMP-9 | Overexpression | Suppressed Expression nih.govmdpi.com |
| eNOS | Down-regulation | Upregulation nih.gov |
| Plasma NO | Decreased Levels | Increased Levels nih.gov |
| Collagen Deposition | Increased | Decreased nih.gov |
Angiotensin II-Induced Vascular Smooth Muscle Cell (VSMC) Modulation
Angiotensin II (Ang II) is a primary effector in the renin-angiotensin system and plays a crucial role in vascular pathology by promoting the proliferation, migration, and inflammation of vascular smooth muscle cells (VSMCs). researchgate.netnih.govphysiology.orgmdpi.com this compound has been found to counteract these pathological effects of Ang II. researchgate.netnih.gov
Research shows that HHC significantly suppresses Ang II-induced proliferation, migration, and inflammation in VSMCs. researchgate.net The molecular mechanisms for this modulation include:
Suppression of ROS Generation : HHC inhibits the generation of reactive oxygen species (ROS) mediated by NADPH oxidase, a key enzyme activated by Ang II. researchgate.netnih.gov
Regulation of Cell Cycle Proteins : The compound was found to inhibit the Ang II-induced increase in cyclin D1 expression and restore the expression of p21, a cell cycle inhibitor. researchgate.net
Activation of PPAR-γ : HHC restores the expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and its coactivator PGC-1α, which are typically inhibited by Ang II. researchgate.netnih.govresearchgate.net Activation of PPAR-γ is known to have protective effects in the vasculature. researchgate.net
Anti-osteoporotic Mechanisms (e.g., Cathepsin K Inhibition)
Osteoporosis is a disease characterized by low bone mass and the deterioration of bone tissue. rjptonline.org A key enzyme involved in bone resorption is Cathepsin K, a cysteine protease highly expressed by osteoclasts, which are cells that break down bone matrix. nih.govresearchgate.net Cathepsin K is responsible for degrading type I collagen, the main organic component of bone. nih.govresearchgate.netnih.gov Therefore, the inhibition of Cathepsin K is a recognized therapeutic strategy for osteoporosis. nih.govresearchgate.net
In silico studies have identified this compound as a potential inhibitor of Cathepsin K. rjptonline.orgdntb.gov.ua A molecular docking study that screened bioactive compounds from Zingiber officinale found that this compound exhibited a good binding affinity for the Cathepsin K enzyme, with a binding affinity value of -6.4 kcal/mol. rjptonline.org This suggests that HHC may exert anti-osteoporotic effects by targeting and inhibiting Cathepsin K, although further in vitro and in vivo validation is required. rjptonline.org
Renal Protective Mechanisms
The protective potential of this compound extends to the renal system, largely based on mechanisms similar to its parent compound, curcumin. nih.govresearchgate.net While direct evidence for HHC is still emerging, studies on curcumin show it protects against renal damage by mitigating oxidative stress and inflammation. frontiersin.orgnih.govresearchgate.net Curcumin has been reported to protect renal tubular epithelial cells from oxidative damage by activating the NRF2-mediated antioxidant defense system. nih.gov
It is proposed that HHC may exert its renal protective effects through analogous pathways. nih.gov Pharmacokinetic studies have confirmed that HHC is distributed to the kidneys following administration in animal models, making a direct effect plausible. acs.org The primary proposed mechanism is the protection of renal cells from oxidative stress, potentially through the activation of the NRF2 pathway, which upregulates antioxidant enzymes. nih.gov However, further research is needed to fully elucidate the specific renal protective mechanisms of this compound. nih.gov
Preclinical Research Models and in Vivo Studies of Hexahydrocurcumin
In Vitro Cell Culture Models
In vitro studies using cultured cells are instrumental in elucidating the direct cellular and molecular effects of compounds like hexahydrocurcumin.
Colon Cancer Cell Lines (e.g., HT-29)
Research utilizing the human colon adenocarcinoma cell line, HT-29, has demonstrated the cytotoxic and anti-proliferative effects of this compound. medchemexpress.comnih.gov Treatment with HHC significantly reduced the viability of HT-29 cells in a manner dependent on both concentration and time. medchemexpress.comtargetmol.com The half-maximal inhibitory concentration (IC50) values were determined to be 77.05 µM and 56.95 µM after 24 and 48 hours of exposure, respectively. medchemexpress.comtargetmol.com
A key mechanism identified in these studies is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in colon tumors and involved in inflammation and cancer progression. medchemexpress.comresearchgate.net HHC was found to down-regulate the expression of COX-2 mRNA and protein without affecting COX-1 levels. medchemexpress.comresearchgate.netresearchgate.net This selective inhibition is a noteworthy finding, as non-selective COX inhibitors can be associated with gastrointestinal side effects.
Furthermore, studies have explored the synergistic effects of HHC with conventional chemotherapy agents. When combined with a low dose of 5-fluorouracil (B62378) (5-FU), HHC significantly enhanced the inhibition of HT-29 cell growth compared to either agent alone. nih.govresearchgate.net This combination therapy led to a marked reduction in COX-2 expression, suggesting a cooperative mechanism of action. medchemexpress.comnih.govresearchgate.net
Table 1: Effects of this compound on HT-29 Colon Cancer Cells
| Parameter | Condition | Result | Reference |
| Cell Viability | HHC (0-25 µM) for 24-48h | Time- and concentration-dependent decrease | medchemexpress.comtargetmol.com |
| IC50 | 24 hours | 77.05 µM | medchemexpress.comtargetmol.com |
| IC50 | 48 hours | 56.95 µM | medchemexpress.comtargetmol.com |
| COX-2 Expression | HHC alone | Significant down-regulation of mRNA and protein | medchemexpress.comresearchgate.net |
| COX-1 Expression | HHC alone | No significant change | medchemexpress.com |
| Combination Effect | HHC + 5-Fluorouracil | Synergistic inhibition of cell viability | nih.gov |
| COX-2 Expression | HHC + 5-Fluorouracil | Marked reduction compared to single agents | medchemexpress.comnih.govresearchgate.net |
Retinal Pigment Epithelium (RPE) Cells
The retinal pigment epithelium (RPE) is crucial for maintaining retinal health, and its dysfunction is implicated in diseases like age-related macular degeneration (AMD). nih.govresearchgate.net Preclinical studies have investigated HHC's protective effects on RPE cells, particularly against oxidative stress, a key contributor to RPE damage. nih.govresearchgate.net
In human RPE cell lines (ARPE-19) and primary mouse RPE cells exposed to blue light-induced damage, HHC demonstrated significant protective effects. researchgate.netnih.gov The compound was found to promote autophagy, reduce oxidative and endoplasmic reticulum (ER) stress, and ultimately reverse cell death induced by the blue light. nih.gov
Mechanistically, HHC has been shown to modulate pathways that defend against oxidative stress. It can activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which enhances the expression of antioxidant enzymes. nih.govresearchgate.net Additionally, HHC helps to inhibit the production of pro-inflammatory cytokines, further protecting the RPE cells. nih.govresearchgate.net These findings suggest that HHC could be a promising agent for mitigating retinal degenerative diseases associated with oxidative stress and inflammation. nih.govresearchgate.net
Vascular Smooth Muscle Cells (VSMCs)
The proliferation and migration of vascular smooth muscle cells (VSMCs) are central to the development of atherosclerosis and hypertension. nih.govresearchgate.netresearchgate.net Studies on rat aortic VSMCs have shown that HHC can mitigate the pathological changes induced by angiotensin II (Ang II), a potent vasoconstrictor that promotes VSMC growth and inflammation. nih.govresearchgate.net
HHC was found to significantly suppress Ang II-induced proliferation, migration, and inflammation in VSMCs. nih.gov The underlying mechanisms involve the suppression of NADPH oxidase-mediated reactive oxygen species (ROS) generation. nih.gov Furthermore, HHC was observed to increase the expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and PGC-1α, both of which play protective roles in the vasculature. nih.gov HHC also reduced the expression of inflammatory markers such as nuclear factor kappa B (NF-κB), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and matrix metalloproteinase-9 (MMP-9) in VSMCs stimulated with Ang II. nih.govresearchgate.netresearchgate.net
Murine Macrophages (e.g., RAW 264.7)
The anti-inflammatory properties of this compound have been investigated using murine macrophage cell lines like RAW 264.7. These cells, when stimulated with lipopolysaccharide (LPS), produce inflammatory mediators. HHC has been shown to attenuate the LPS-induced increase of prostaglandin (B15479496) E2 (PGE2) in a concentration-dependent manner. medchemexpress.comtargetmol.comcapes.gov.brresearchgate.netnih.gov
At a concentration of 50 µM, HHC was also found to inhibit the LPS-induced upregulation of inducible nitric oxide synthase (iNOS) and COX-2, as well as the activation of NF-κB, a key transcription factor that governs inflammatory responses. caymanchem.com However, it did not affect the release of certain cytokines induced by LPS. caymanchem.com These results highlight HHC's ability to modulate key inflammatory pathways in macrophages.
In Vivo Animal Models
Animal models provide a more complex biological system to evaluate the systemic effects and potential therapeutic efficacy of compounds.
Colon Cancer Models (e.g., Dimethylhydrazine-induced rats)
The chemopreventive and therapeutic potential of this compound in colon cancer has been assessed in rats treated with 1,2-dimethylhydrazine (B38074) (DMH), a chemical carcinogen that induces preneoplastic lesions known as aberrant crypt foci (ACF). researchgate.netnih.govekb.eg
In a study using male Wistar rats, oral administration of HHC significantly reduced the number of DMH-induced ACF in the colon. medchemexpress.comtargetmol.comnih.gov This effect was accompanied by a marked decrease in the expression of COX-2 protein in the colon tissue, while COX-1 levels remained unchanged, consistent with the in vitro findings. medchemexpress.comresearchgate.netnih.gov
Furthermore, the combination of HHC with 5-fluorouracil (5-FU) was investigated in this model. researchgate.netnih.gov The combined treatment resulted in a synergistic inhibitory effect, significantly reducing the formation of ACF to a greater extent than either treatment alone. researchgate.netnih.gov This enhanced effect was associated with the downregulation of COX-2 expression and an increase in apoptosis, or programmed cell death, within the colon tissue. nih.gov
Table 2: Effects of this compound in DMH-Induced Rat Colon Cancer Model
| Treatment Group | Key Findings | Reference |
| HHC alone | Significantly reduced the number of aberrant crypt foci (ACF). | medchemexpress.comtargetmol.comnih.gov |
| HHC alone | Markedly decreased COX-2 protein expression in the colon. | medchemexpress.comresearchgate.netnih.gov |
| HHC alone | No significant change in COX-1 protein levels. | researchgate.netnih.gov |
| HHC + 5-Fluorouracil | Synergistic reduction in ACF formation compared to monotherapy. | nih.gov |
| HHC + 5-Fluorouracil | Associated with down-regulation of COX-2 and increased apoptosis. | nih.gov |
Hypertension Models (e.g., L-NAME-induced rats)
In models of hypertension induced by N-nitro-L-arginine methyl ester (L-NAME), HHC has demonstrated significant antihypertensive effects. nih.gov Studies in rats with L-NAME-induced hypertension showed that HHC administration mitigated high blood pressure, vascular dysfunction, and remodeling. nih.gov The protective effects are attributed to its ability to improve vascular function and inhibit vascular remodeling through its antioxidant and anti-inflammatory properties. nih.gov HHC was found to reduce oxidative stress, enhance antioxidant activity, and suppress the expression of transforming growth factor β (TGF-β1), matrix metalloproteinase-9 (MMP-9), and type I collagen (COL1). nih.gov Furthermore, HHC's anti-inflammatory action involves the suppression of the NF-κB pathway, which leads to decreased production of TNF-α and reduced expression of ICAM-1 and VCAM-1. nih.govfrontiersin.org These findings suggest that HHC helps in ameliorating vascular remodeling in hypertensive rats. frontiersin.org
| Parameter | Observation | Mechanism of Action | Reference |
|---|---|---|---|
| Blood Pressure | Mitigated high blood pressure | Antihypertensive effects | nih.gov |
| Vascular Function | Improved | Inhibition of vascular remodeling, antioxidant and anti-inflammatory properties | nih.gov |
| Vascular Remodeling | Inhibited | ||
| Oxidative Stress | Reduced | Enhanced antioxidant activity | nih.gov |
| Key Mediators | Suppressed expression of TGF-β1, MMP-9, COL1 | - | nih.gov |
| Inflammation | Reduced | Suppression of NF-κB pathway, decreased TNF-α, ICAM-1, and VCAM-1 | nih.govfrontiersin.org |
Cerebral Ischemia/Reperfusion Models
HHC has shown neuroprotective effects in rat models of cerebral ischemia/reperfusion (I/R) injury. plos.org In these studies, I/R injury was induced by transient middle cerebral artery occlusion (MCAO). plos.org Treatment with HHC at the onset of reperfusion significantly reduced neurological deficit scores and infarct volume. plos.orgresearchgate.net The protective mechanisms involve the attenuation of oxidative stress and inflammation. plos.org HHC treatment led to decreased levels of malondialdehyde (MDA) and nitric oxide (NO), and reduced expression of NF-κB (p65) and cyclooxygenase-2 (COX-2) in the ischemic brain tissue. plos.orgfrontiersin.org Concurrently, HHC increased the expression of Nrf2 and heme oxygenase-1 (HO-1), which are key components of the antioxidant defense system, and boosted the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). plos.org Furthermore, HHC treatment was found to decrease apoptosis by reducing the expression of Bax and cleaved caspase-3, and increasing the expression of Bcl-XL. plos.org These findings indicate that HHC protects the brain from I/R-induced damage by modulating oxidative stress, inflammation, and apoptosis. plos.orgnih.gov
| Parameter | Observation | Mechanism of Action | Reference |
|---|---|---|---|
| Neurological Deficit | Reduced | Neuroprotective effects | plos.orgresearchgate.net |
| Infarct Volume | Reduced | ||
| Oxidative Stress | Attenuated (decreased MDA and NO) | Anti-inflammatory and antioxidant activities | plos.orgfrontiersin.org |
| Inflammation | Attenuated (decreased NF-κB and COX-2) | ||
| Antioxidant Defense | Enhanced (increased Nrf2, HO-1, SOD) | Activation of antioxidant pathways | plos.org |
| Apoptosis | Decreased (reduced Bax and cleaved caspase-3, increased Bcl-XL) | Anti-apoptotic effects | plos.org |
Corneal Neovascularization Models
The anti-angiogenic properties of HHC have been demonstrated in rat models of corneal neovascularization (CorNV). mdpi.comnih.gov In a study where CorNV was induced by the implantation of p-basic fibroblast growth factor (bFGF)-SAINT-18 & p-vascular endothelial growth factor (VEGF)-SAINT-18 complex, subconjunctival injection of HHC effectively inhibited the development of new blood vessels in the cornea. nih.gov The inhibitory effect is attributed to HHC's ability to act as an anti-angiogenesis factor. nih.gov Biomicroscopic examination, western blot analysis, and immunohistochemistry confirmed that HHC treatment reduced the expression of key pro-angiogenic factors, bFGF and VEGF. nih.gov
| Parameter | Observation | Mechanism of Action | Reference |
|---|---|---|---|
| Corneal Neovascularization | Inhibited | Anti-angiogenic effects | mdpi.comnih.gov |
| bFGF Expression | Reduced | Downregulation of pro-angiogenic factors | nih.gov |
| VEGF Expression | Reduced |
Retinal Degenerative Disease Models
HHC shows promise as a therapeutic candidate for retinal degenerative diseases, particularly those linked to oxidative stress and inflammation. mdpi.comresearchgate.net Preclinical studies suggest that HHC can mitigate processes that lead to the degeneration of the retinal pigment epithelium (RPE). mdpi.com In a zebrafish model, HHC demonstrated a protective effect against blue light-induced RPE damage. researchgate.netnih.gov The mechanisms underlying this protection include the promotion of autophagy, reduction of oxidative and endoplasmic reticulum stress, and reversal of blue light-induced cell death. researchgate.netnih.gov By enhancing the cellular defense mechanisms, HHC may help in preserving retinal homeostasis and function. mdpi.com
| Model | Observation | Mechanism of Action | Reference |
|---|---|---|---|
| Blue light-induced RPE damage (in vitro and in vivo zebrafish) | Protected against RPE damage | Promoted autophagy, reduced oxidative and endoplasmic reticulum stress, reversed cell death | researchgate.netnih.gov |
| General Retinal Degeneration | Potential therapeutic candidate | Mitigates oxidative stress and inflammation | mdpi.comresearchgate.net |
Alzheimer's Disease-like Symptoms Models (e.g., Dexamethasone-induced)
In mouse models where Alzheimer's disease-like symptoms were induced by dexamethasone, HHC has shown a protective effect. nih.govresearchgate.net Dexamethasone administration is known to cause neurodegeneration by inducing inflammatory processes, leading to the overproduction of amyloid-β (Aβ) and hyperphosphorylation of tau protein, which are hallmarks of Alzheimer's disease. nih.govresearchgate.net Treatment with HHC was found to attenuate the levels of amyloid precursor protein (APP) and β-secretase mRNA, and decrease the expression of hyperphosphorylated tau. nih.govresearchgate.net HHC also improved synaptic function and reduced oxidative stress and inflammation, thereby preventing apoptosis and improving memory impairment. nih.govresearchgate.net These findings suggest that HHC can prevent dexamethasone-induced Alzheimer's-like pathology. nih.gov
| Parameter | Observation | Mechanism of Action | Reference |
|---|---|---|---|
| Amyloid-β (Aβ) Production | Attenuated | Reduced levels of APP and β-secretase mRNA | nih.govresearchgate.net |
| Tau Hyperphosphorylation | Decreased | ||
| Synaptic Function | Improved | - | nih.govresearchgate.net |
| Oxidative Stress & Inflammation | Reduced | - | nih.govresearchgate.net |
| Apoptosis | Prevented | - | nih.govresearchgate.net |
| Memory Impairment | Improved | - | nih.gov |
General Rodent Pharmacokinetic and Distribution Studies
Pharmacokinetic studies in rodents have provided insights into the absorption, distribution, and metabolism of HHC. acs.orgacs.org Following intraperitoneal (IP) administration in mice, HHC reached a much higher maximum concentration (Cmax) compared to oral administration, with peak plasma concentrations observed at approximately 5 minutes for IP and 15 minutes for oral dosing. acs.orgacs.org The oral bioavailability of HHC was found to be relatively low. acs.orgacs.org Tissue distribution analysis after IP administration revealed that HHC primarily accumulates in the liver and kidneys, with minimal concentrations found in the brain, suggesting limited ability to cross the blood-brain barrier. mdpi.comacs.org The half-life of HHC was observed to be longer than that of its parent compound, curcumin (B1669340). mdpi.com In rats, the major metabolites of curcumin identified in plasma were curcumin glucuronide and curcumin sulfate (B86663), while HHC and its derivatives were present in smaller amounts. aacrjournals.org
| Parameter | Administration Route | Observation | Reference |
|---|---|---|---|
| Cmax | IP vs. Oral (Mice) | Significantly higher with IP administration | acs.orgacs.org |
| Tmax | IP / Oral (Mice) | ~5 min / ~15 min | acs.orgacs.org |
| Oral Bioavailability | Oral (Mice) | Relatively low | acs.orgacs.org |
| Tissue Distribution | IP (Mice) | Highest concentrations in liver and kidneys; minimal in the brain | mdpi.comacs.org |
| Half-life | - | Longer than curcumin | mdpi.com |
| Metabolism | (Rats) | Major plasma metabolites of curcumin are glucuronide and sulfate conjugates; HHC present in smaller amounts | aacrjournals.org |
An Article on the Chemical Compound "this compound"
Future Directions and Translational Research for Hexahydrocurcumin
Hexahydrocurcumin (HHC), a primary and major metabolite of curcumin (B1669340), has garnered significant scientific interest due to its potential therapeutic properties. nih.govoregonstate.edu As research progresses, several key areas have been identified for future investigation to fully realize its clinical potential. These areas span from a deeper understanding of its molecular interactions to the development of effective delivery systems and rigorous clinical evaluation.
Q & A
Q. How is Hexahydrocurcumin identified and quantified in biological matrices, and what methodological challenges exist?
this compound (HHC) is detected using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). However, its quantification in hepatic tissue and portal blood is complicated by low mass spectrometry sensitivity due to rapid metabolic reduction and conjugation . Co-chromatography with chemically reduced standards is critical for peak verification, as described in pharmacokinetic studies . Methodological refinements, such as enzymatic deconjugation steps, are recommended to improve detection accuracy.
Q. What are the primary metabolic pathways of this compound compared to curcumin?
HHC is a major hydrogenated metabolite of curcumin, formed via NADPH-dependent reductase activity in hepatic and intestinal microsomes. Unlike curcumin, which undergoes glucuronidation, HHC exhibits enhanced metabolic stability due to saturation of its diketone moiety, reducing first-pass metabolism . Comparative studies using isolated rat liver microsomes show HHC’s slower degradation rate (t½ > 2 hours vs. curcumin’s t½ < 30 minutes) .
Q. What in vitro models demonstrate this compound’s baseline bioactivity?
HHC exhibits concentration- and time-dependent cytotoxicity in HT-29 colon cancer cells, with IC50 values of 77.05 μM (24 hours) and 56.95 μM (48 hours) . Standard protocols involve MTT assays, with validation via Western blot for COX-2 suppression (e.g., 50% reduction at 25 μM) . Researchers should include 5-fluorouracil (5-FU) as a positive control to benchmark synergistic effects .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s antioxidant vs. pro-oxidant effects?
Discrepancies arise from assay conditions (e.g., DPPH radical scavenging vs. ROS generation in hypoxic environments). A 2018 study demonstrated HHC’s superior antioxidant activity (IC50 = 8.2 μM in DPPH assays) compared to curcumin derivatives, but pro-oxidant effects were observed in Fe³⁺-rich media . To reconcile findings, use redox-sensitive probes (e.g., DCFH-DA) across multiple cell lines and validate with knockout models (e.g., Nrf2-deficient cells) .
Q. What experimental designs optimize the study of HHC’s COX-2 selectivity in inflammatory models?
In vitro: Use LPS-stimulated RAW 264.7 macrophages to measure PGE2 suppression via ELISA (e.g., 14 μM HHC reduces PGE2 by 60%) . Include selective COX-2 inhibitors (e.g., Celecoxib) as controls. In vivo: Employ DSS-induced colitis models in Wistar rats, with immunohistochemical validation of COX-2 protein levels in colonic tissue . Dose-response studies (10–100 mg/kg, oral) are critical to establish therapeutic windows .
Q. What strategies enhance the translational relevance of this compound’s anticancer activity?
Combine HHC with chemotherapeutics (e.g., 5-FU) in HT-29 xenograft models. A 2012 study reported a 40% enhancement in tumor growth inhibition when HHC (25 μM) was co-administered with 5-FU (5 μM) . Use RNA-seq to identify HHC-driven pathways (e.g., NF-κB downregulation) and validate with siRNA knockdown .
Q. How do molecular interactions of HHC with LpxC inform its potential as a Gram-negative antibiotic?
Molecular docking reveals HHC forms 22 interactions with LpxC residues, including four hydrogen bonds with Arg214 and Tyr126 . Compare binding affinities to curcumin (21 interactions) using AutoDock Vina, and validate with MIC assays in E. coli models .
Q. What pharmacokinetic challenges arise in extrapolating HHC’s in vitro potency to in vivo efficacy?
HHC’s oral bioavailability in rats is <15% due to poor solubility. Nanoencapsulation with β-cyclodextrin increases solubility by 12-fold and extends plasma half-life to 4.2 hours . Researchers should pair pharmacokinetic studies (e.g., AUC measurements) with pharmacodynamic endpoints (e.g., COX-2 inhibition in target tissues) .
Data Contradiction Analysis
Q. Why do IC50 values for HHC vary across colorectal cancer cell lines?
HT-29 cells show IC50 = 56.95 μM (48 hours), while SW480 cells require 92.3 μM for similar effects . Variability stems from differential expression of drug efflux pumps (e.g., P-gp) and metabolic enzymes. Standardize assays using isogenic cell pairs and inhibitor cocktails (e.g., verapamil for P-gp blockade) .
Q. How can researchers address inconsistent reports on HHC’s stability in formulation studies?
HHC degrades by 30% in aqueous buffers (pH 7.4) within 24 hours . Use lyophilized formulations with cryoprotectants (e.g., trehalose) and stability-indicating HPLC methods (e.g., 98% purity threshold) .
Methodological Recommendations
- Dosing in Animal Models : For colitis studies, administer 50 mg/kg HHC orally for 16 weeks in Wistar rats .
- Cell Culture : Maintain HT-29 cells in McCoy’s 5A medium with 10% FBS; pre-treat with 1 μg/mL LPS for 24 hours to induce inflammation .
- Statistical Analysis : Use two-way ANOVA with post-hoc Tukey tests for dose-time interaction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
